

# Comparison of Clinical Trial Outcomes: DS-1971a Versus Placebo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DS-1971a |           |
| Cat. No.:            | B2355128 | Get Quote |

An analysis of the selective NaV1.7 inhibitor **DS-1971a** reveals a promising preclinical profile and early clinical investigation focused on safety and tolerability. However, detailed quantitative outcomes from placebo-controlled trials remain largely unpublished in the public domain.

**DS-1971a** is an investigational compound developed by Daiichi Sankyo, designed as a potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel, a key target in pain signaling pathways. Preclinical evidence has suggested its potential as a novel analysesic for neuropathic pain.

# Mechanism of Action: Targeting Pain at the Source

**DS-1971a** exerts its effect by selectively blocking the NaV1.7 channel. These channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the generation and conduction of pain signals. By inhibiting these channels, **DS-1971a** aims to reduce the transmission of pain impulses to the central nervous system.



Click to download full resolution via product page



DS-1971a Mechanism of Action.

# Phase I Clinical Trial: Study Design and Methodology

A Phase I clinical trial (EudraCT number: 2014-001800-23; ClinicalTrials.gov ID: NCT02564861) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **DS-1971a**.[1] The study was a randomized, double-blind, placebo-controlled, multiple-dose trial.

## Experimental Protocol:

- Participants: The study enrolled 48 healthy male subjects, aged 18 to 55 years.[1]
- Intervention: Participants were divided into six cohorts of eight subjects. Within each cohort, subjects were randomized to receive either oral doses of **DS-1971a** or a matching placebo.
  The study employed a dose-escalation design, starting with a low dose and progressively increasing it in subsequent cohorts.[1]
- Duration: The treatment period consisted of repeated doses administered for 14 consecutive days.[1]
- Primary Outcome Measures: The primary endpoint was the assessment of safety and tolerability, evaluated by monitoring the number of participants experiencing at least one Treatment-Emergent Adverse Event (TEAE).[2]
- Secondary Outcome Measures: Secondary endpoints focused on the pharmacokinetic profile of **DS-1971a**, including:
  - Cmax: The maximum observed plasma concentration of the drug.[2]
  - Tmax: The time to reach Cmax.[2]
  - AUCtau: The area under the plasma concentration-time curve at steady state.





Click to download full resolution via product page

Phase I Clinical Trial Workflow.

## Clinical Trial Outcomes: DS-1971a vs. Placebo

Despite the completion of the Phase I study, detailed quantitative data comparing the safety, tolerability, and pharmacokinetic outcomes between the **DS-1971a** and placebo groups have not been made publicly available in peer-reviewed publications or conference presentations. The available information confirms the trial's execution but does not provide the specific results necessary for a direct quantitative comparison.

Safety and Tolerability:

Without the published data, a summary of the number and types of adverse events for both the **DS-1971a** and placebo arms cannot be provided.



#### Pharmacokinetics:

Similarly, the specific pharmacokinetic parameters (Cmax, Tmax, AUC) for the different dose cohorts of **DS-1971a** and the corresponding data for the placebo group are not available in the public domain.

## Conclusion

**DS-1971a** is a selective NaV1.7 inhibitor that has undergone early-stage clinical evaluation. A Phase I, randomized, placebo-controlled trial was conducted to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers. While the design and methodology of this trial are known, the quantitative results comparing the outcomes in the **DS-1971a** and placebo groups have not been publicly disclosed. Therefore, a comprehensive, data-driven comparison of the clinical trial outcomes of **DS-1971a** versus placebo is not possible at this time. Further publication of the clinical trial data is required to enable a thorough evaluation by the scientific community.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. hra.nhs.uk [hra.nhs.uk]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Comparison of Clinical Trial Outcomes: DS-1971a Versus Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2355128#clinical-trial-outcomes-of-ds-1971a-versus-placebo]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com